molecular formula C15H21N7OS B2452543 1-((4-(Dimethylamino)-6-(pyrrolidin-1-yl)-1,3,5-triazin-2-yl)methyl)-3-(thiophen-2-yl)urea CAS No. 2034406-95-4

1-((4-(Dimethylamino)-6-(pyrrolidin-1-yl)-1,3,5-triazin-2-yl)methyl)-3-(thiophen-2-yl)urea

Cat. No. B2452543
CAS RN: 2034406-95-4
M. Wt: 347.44
InChI Key: HTFNPXQUGNYTRX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-((4-(Dimethylamino)-6-(pyrrolidin-1-yl)-1,3,5-triazin-2-yl)methyl)-3-(thiophen-2-yl)urea is a useful research compound. Its molecular formula is C15H21N7OS and its molecular weight is 347.44. The purity is usually 95%.
BenchChem offers high-quality 1-((4-(Dimethylamino)-6-(pyrrolidin-1-yl)-1,3,5-triazin-2-yl)methyl)-3-(thiophen-2-yl)urea suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 1-((4-(Dimethylamino)-6-(pyrrolidin-1-yl)-1,3,5-triazin-2-yl)methyl)-3-(thiophen-2-yl)urea including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Complexation and Unfolding of Heterocyclic Ureas

Research has explored the complexation-induced unfolding of heterocyclic ureas, leading to the formation of multiply hydrogen-bonded complexes. These ureas, through their synthesis and conformational studies, demonstrate potential for self-assembly applications, mimicking helix-to-sheet transitions seen in peptides. This process is crucial for understanding molecular interactions and developing new materials with specific properties (Corbin et al., 2001).

Synthesis of Active Metabolites

The synthesis and stereochemical determination of active metabolites of potent inhibitors, such as PI3 kinase, highlight the chemical's role in advancing drug discovery and development. This application underscores the importance of precise synthetic routes in creating biologically active compounds with potential therapeutic benefits (Chen et al., 2010).

Antimicrobial and Anti-cancer Applications

Some derivatives have shown promising results in pharmacological potency tests, exhibiting significant anti-hepatic cancer and antimicrobial activities. These findings suggest the potential of such compounds in the development of new treatments for cancer and infections, highlighting their importance in medicinal chemistry (Hassan et al., 2019).

Structural and Crystallographic Studies

Structural analyses of derivatives reveal insights into the molecular geometry and interactions that stabilize crystal structures. These studies are fundamental in materials science for designing compounds with specific physical properties and understanding the molecular basis of their behavior (Lu et al., 2004).

Synthesis of Enaminones and Pyrimidinones

Research into the synthesis of CF3S(O)n-containing enaminones and their cyclization reactions with urea or thiourea to produce uracil or 2-thiouracil derivatives demonstrates the chemical's versatility in synthesizing a wide range of compounds. These synthetic routes are essential for creating diverse chemical libraries for further exploration in drug discovery and materials science (Sokolenko et al., 2017).

properties

IUPAC Name

1-[[4-(dimethylamino)-6-pyrrolidin-1-yl-1,3,5-triazin-2-yl]methyl]-3-thiophen-2-ylurea
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H21N7OS/c1-21(2)13-17-11(18-14(20-13)22-7-3-4-8-22)10-16-15(23)19-12-6-5-9-24-12/h5-6,9H,3-4,7-8,10H2,1-2H3,(H2,16,19,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HTFNPXQUGNYTRX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)C1=NC(=NC(=N1)N2CCCC2)CNC(=O)NC3=CC=CS3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H21N7OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

347.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-((4-(Dimethylamino)-6-(pyrrolidin-1-yl)-1,3,5-triazin-2-yl)methyl)-3-(thiophen-2-yl)urea

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